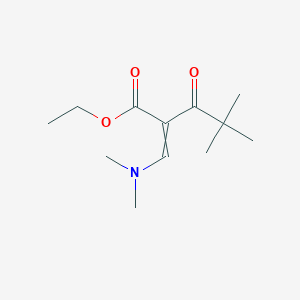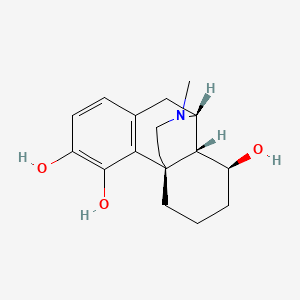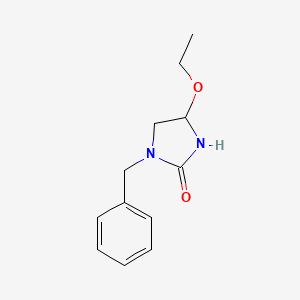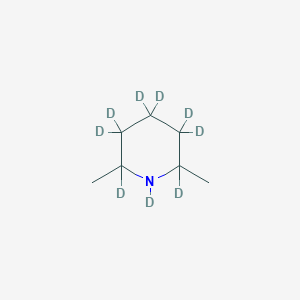
1,2,3,3,4,4,5,5,6-Nonadeuterio-2,6-dimethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-DIMETHYLPYRIDINE-D9 is a deuterated form of 2,6-dimethylpyridine, also known as 2,6-lutidine. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the methyl groups. The molecular formula for 2,6-DIMETHYLPYRIDINE-D9 is C7D9N, and it is commonly used in nuclear magnetic resonance (NMR) spectroscopy as a solvent and internal standard due to its distinct spectral properties .
Vorbereitungsmethoden
The preparation of 2,6-DIMETHYLPYRIDINE-D9 involves several synthetic routes. One common method includes the hydrogenation and dechlorination of 2,6-dimethyl-4-chloropyridine using a palladium on carbon (Pd/C) catalyst in the presence of C1-C4 alcohols as solvents. The reaction is carried out under hydrogen pressure of 0.1-0.2 MPa at temperatures ranging from 20 to 55 degrees Celsius . Another method involves the oxidation of 2,6-dimethylpyridine using potassium permanganate to form 2,6-pyridinedicarboxylic acid, which is then reduced using a sodium borohydride/iodine system to yield 2,6-pyridinedimethanol .
Analyse Chemischer Reaktionen
2,6-DIMETHYLPYRIDINE-D9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form 2,6-pyridinedicarboxylic acid using potassium permanganate. In reduction reactions, it can be converted to 2,6-pyridinedimethanol using sodium borohydride/iodine. Substitution reactions involving 2,6-DIMETHYLPYRIDINE-D9 often use reagents such as phenylhydrazine and p-dimethylaminobenzaldehyde in the presence of potassium hydroxide (KOH) in ethanol, leading to the formation of bis(biarylhydrazone) derivatives .
Wissenschaftliche Forschungsanwendungen
2,6-DIMETHYLPYRIDINE-D9 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a solvent and internal standard in NMR spectroscopy due to its deuterium labeling, which provides clear and distinct signals . In biology and medicine, it is used in the synthesis of various heterocyclic compounds with potential pharmacological activities, such as antibacterial and antituberculous agents . In the tobacco industry, 2,6-DIMETHYLPYRIDINE-D9 plays a role in the fermentation process of cigar tobacco leaves, influencing flavor development and microbial activity .
Wirkmechanismus
The mechanism of action of 2,6-DIMETHYLPYRIDINE-D9 involves its interaction with molecular targets and pathways through its chemical properties. For example, in complexation reactions, it forms stable dimers with water molecules, which can influence phase separation and liquid phase behavior . Additionally, its deuterium labeling allows for precise quantification and identification of other compounds in NMR spectroscopy, making it a valuable tool in analytical chemistry .
Vergleich Mit ähnlichen Verbindungen
2,6-DIMETHYLPYRIDINE-D9 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as 2,6-dimethylpyridine, 2,5-dimethylpyrazine, and 2,6-dimethylpyrazine . These similar compounds share structural similarities but lack the deuterium atoms, which limits their use in specific applications like NMR spectroscopy. The presence of deuterium in 2,6-DIMETHYLPYRIDINE-D9 enhances its spectral properties, making it a preferred choice for certain analytical and research purposes .
Eigenschaften
Molekularformel |
C7H15N |
|---|---|
Molekulargewicht |
122.26 g/mol |
IUPAC-Name |
1,2,3,3,4,4,5,5,6-nonadeuterio-2,6-dimethylpiperidine |
InChI |
InChI=1S/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3/i3D2,4D2,5D2,6D,7D/hD |
InChI-Schlüssel |
SDGKUVSVPIIUCF-CSFAAERSSA-N |
Isomerische SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])C)[2H])([2H])C)([2H])[2H])[2H] |
Kanonische SMILES |
CC1CCCC(N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


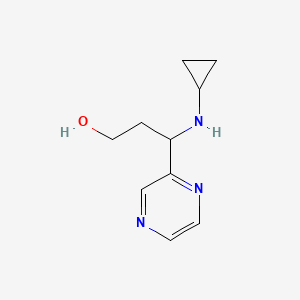

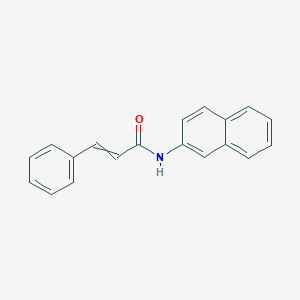
![1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]-](/img/structure/B13945495.png)



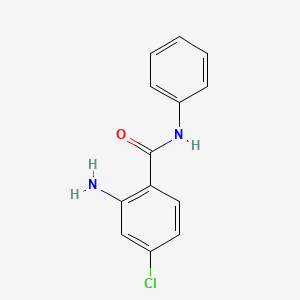
![4H-Naphtho[2,3-b]pyran-4-one, 2-methyl-](/img/structure/B13945528.png)
